3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid
Description
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is a pyrazine derivative featuring a carboxylic acid group at position 2 and a methyl-propargylamino substituent at position 2. This compound is of interest due to its structural similarity to pyrazine-based pharmaceuticals and agrochemicals. The propargyl (prop-2-yn-1-yl) group introduces alkyne functionality, which can enhance reactivity in click chemistry or serve as a bioisostere in drug design. The synthesis of related pyrazine-carboxylic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, propargyl bromide has been used to alkylate pyrazinoic acid in the presence of a base like K₂CO₃, followed by purification via column chromatography .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-[methyl(prop-2-ynyl)amino]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-3-6-12(2)8-7(9(13)14)10-4-5-11-8/h1,4-5H,6H2,2H3,(H,13,14) |
InChI Key |
IHKWCDQCYSPIDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylic acid group: This is usually done via carboxylation reactions, where a carboxyl group is introduced into the pyrazine ring.
Substitution with the methyl(prop-2-yn-1-yl)amino group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrazine ring with the methyl(prop-2-yn-1-yl)amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 191.19 g/mol. Its structure features a pyrazine ring, a carboxylic acid group, and a prop-2-yn-1-ylamino side chain, which contribute to its unique chemical reactivity and biological activity.
Biological Activities
1. Neuropsychiatric Disorders
Research indicates that 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid may interact with metabotropic glutamate receptors, which are critical therapeutic targets for conditions such as schizophrenia and anxiety disorders. This interaction could modulate signaling pathways and enzyme activities involved in these disorders.
2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Derivatives of pyrazine compounds have been evaluated for their effectiveness against various pathogens, including Mycobacterium tuberculosis. Studies suggest that modifications in the structure can enhance biological activity against these microbes .
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
Case Study 1: Antimycobacterial Activity
Research has highlighted that derivatives related to this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL .
Case Study 2: Interaction with Receptors
Preliminary studies have indicated that this compound may inhibit specific enzymes by occupying their active sites or modulating signaling pathways through receptor interactions. Understanding these mechanisms is crucial for exploring its therapeutic potential.
Case Study 3: Structural Modification Impacts
A study on structurally similar compounds revealed that modifications in the linker connecting aromatic parts did not negatively affect binding to target proteins, suggesting that structural flexibility can be beneficial for enhancing biological activity .
Mechanism of Action
The mechanism of action of 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Substituent Effects
Key Observations :
- Electronic Effects : The trifluoromethyl group in 3-(trifluoromethyl)pyrazine-2-carboxylic acid increases electrophilicity, enhancing interactions with target enzymes . In contrast, the propargyl group in the target compound may favor covalent binding or metal-catalyzed reactions.
- Solubility : Carboxylic acid derivatives (e.g., the target compound) exhibit higher aqueous solubility than ester or amide analogues (e.g., prop-2-yn-1-yl pyrazine-2-carboxylate) .
- Biological Activity: Urea and amide derivatives, such as sorafenib analogs (e.g., compound 6h), show potent cytostatic activity (IC₅₀: 0.6–0.9 μM) but may exhibit cytotoxicity toward normal cells . The target compound’s propargyl group could mitigate toxicity while retaining activity.
Biological Activity
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of neuropsychiatric disorders. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 191.19 g/mol. The compound features a pyrazine ring, a carboxylic acid group, and a prop-2-yn-1-ylamino side chain, which contribute to its unique chemical reactivity and biological activity .
Research indicates that this compound may interact with metabotropic glutamate receptors , which are critical targets for treating conditions such as schizophrenia and anxiety disorders. The modulation of these receptors can influence various signaling pathways, potentially leading to therapeutic effects.
Enzyme Interaction Studies
Preliminary studies have suggested that this compound may inhibit specific enzymes by occupying their active sites or modulating signaling pathways through receptor interaction. Understanding these interactions is essential for elucidating its therapeutic potential and mechanisms of action.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its potential antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
A comparative analysis of similar compounds has shown varying degrees of antimicrobial activity. For instance, derivatives of pyrazine compounds have been tested against Mycobacterium tuberculosis, with some showing significant inhibition at low concentrations. While specific data on the antimicrobial efficacy of this compound is limited, it is hypothesized that its structural features may confer similar activities .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For example, related compounds were tested on HepG2 liver cancer cell lines, revealing variable levels of cytotoxicity. These findings underscore the importance of further investigation into the potential anticancer properties of this compound .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into structure–activity relationships (SAR). Below is a summary table highlighting key findings from relevant research:
| Compound Name | Target Organism | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| 3-Aminopyrazine Derivative | Mycobacterium tuberculosis | Antimycobacterial | 12.5 | Most active in series |
| Alkyl Derivatives | Staphylococcus aureus | Antibacterial | Varies | Increased activity with carbon chain length |
| Phenyl Derivatives | Candida albicans | Antifungal | Varies | Active across structural subtypes |
These findings indicate that while direct studies on this compound are still emerging, its structural analogs provide a promising foundation for understanding its potential applications in pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
